3-(2,3-Dihydro-1-benzofuran-5-yl)-1-[4-(trifluoromethoxy)benzoyl]pyrrolidine
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Overview
Description
3-(2,3-Dihydro-1-benzofuran-5-yl)-1-[4-(trifluoromethoxy)benzoyl]pyrrolidine is a useful research compound. Its molecular formula is C20H18F3NO3 and its molecular weight is 377.363. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Coordination Reactions
Research by Mojumdar et al. (2009) delves into the synthesis of benzofuro[3,2-c]pyridine derivatives, including a step that involves the conversion of related compounds to yield products with significant structural similarities to the title compound. These synthesized molecules were further utilized to prepare complexes with metals like Cu(II) and Co(II), demonstrating their potential in coordination chemistry. The thermal stability of these complexes, as assessed through thermal gravimetric analysis and differential thermal analysis, underscores the potential of such compounds in developing thermally stable materials for various applications (Mojumdar, Šimon, & Krutošíková, 2009).
Antimicrobial and Antioxidant Applications
A study by Rangaswamy et al. (2017) synthesized a new class of functionalized 3-(benzofuran-2-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole scaffolds, showcasing the versatility of benzofuran derivatives in medicinal chemistry. These compounds exhibited notable antimicrobial and antioxidant activities, highlighting the potential of similar structures, such as 3-(2,3-Dihydro-1-benzofuran-5-yl)-1-[4-(trifluoromethoxy)benzoyl]pyrrolidine, in the development of new therapeutic agents (Rangaswamy, Kumar, Harini, & Naik, 2017).
Asymmetric Synthesis
The work by Kowalczyk et al. (2016) focuses on asymmetric organocatalysis for synthesizing pyrrolidine derivatives bearing a benzofuran-3(2H)-one scaffold, akin to the structure of the compound . This method underscores the potential of utilizing such compounds as intermediates in asymmetric synthesis, leading to products with significant stereoselectivity and broad substrate scope. The study emphasizes the compound's utility in constructing complex molecules with biological relevance (Kowalczyk, Wojciechowski, & Albrecht, 2016).
Material Science and Conducting Polymers
G. Sotzing et al. (1996) explored the electropolymerization of derivatized bis(pyrrol-2-yl) arylenes to create conducting polymers. Though not directly involving the exact compound, this research indicates the potential application of structurally similar compounds in developing novel conducting materials. Such materials could find applications in electronic devices, highlighting the versatility of pyrrolidine and benzofuran derivatives in material science (Sotzing, Reynolds, Katritzky, Soloducho, Belyakov, & Musgrave, 1996).
Safety and Hazards
Properties
IUPAC Name |
[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]-[4-(trifluoromethoxy)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3NO3/c21-20(22,23)27-17-4-1-13(2-5-17)19(25)24-9-7-16(12-24)14-3-6-18-15(11-14)8-10-26-18/h1-6,11,16H,7-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAWYLQXZNHXFMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC3=C(C=C2)OCC3)C(=O)C4=CC=C(C=C4)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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